REACTION_CXSMILES
|
[CH3:1][C:2]([NH:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1)([CH3:5])[CH2:3]O.Cl>COCCOC>[NH2:14][C:11]1[CH:10]=[CH:9][C:8]([C:7]2[O:15][CH2:3][C:2]([CH3:1])([CH3:5])[N:6]=2)=[CH:13][CH:12]=1
|
Name
|
N-(1,1-dimethyl-2-hydroxyethyl)-4-aminobenzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)(C)NC(C1=CC=C(C=C1)N)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred for 2 days at 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
of thionyl chloride added
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride was removed
|
Type
|
ADDITION
|
Details
|
The amber liquid was then poured into 200 ml
|
Type
|
TEMPERATURE
|
Details
|
of CH2Cl2 and neutralized with 20% NaOH with cooling
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether layer dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The combined ether layer was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
This solid was preabsorbed on 25 g
|
Type
|
WASH
|
Details
|
Elution with ether
|
Type
|
CUSTOM
|
Details
|
gave 3.7 g
|
Type
|
CUSTOM
|
Details
|
of product which was recrystallized from CH2Cl2 -hexane (1:1) and acetonitrile, m.p. 227°-230° C.
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C=1OCC(N1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |